3-(Acetylthio)-2-methylpropanoic acid

Description

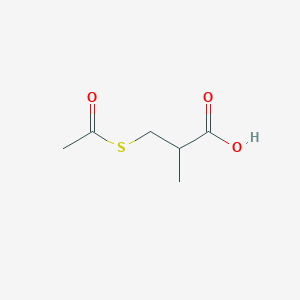

Structure

3D Structure

Properties

IUPAC Name |

3-acetylsulfanyl-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3S/c1-4(6(8)9)3-10-5(2)7/h4H,3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFVHNRJEYQGRGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSC(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90868398 | |

| Record name | Propanoic acid, 3-(acetylthio)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90868398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33325-40-5, 76497-39-7 | |

| Record name | 3-(Acetylthio)-2-methylpropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33325-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Acetylthioisobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033325405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-3-(Acetylthio)-2-methylpropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076497397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 3-(acetylthio)-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 3-(acetylthio)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90868398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(acetylthio)-2-methylpropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.765 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-3-(acetylthio)-2-methylpropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.325 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-ACETYLTHIO-2-METHYLPROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R696CMV409 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Acetylthio)-2-methylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-(acetylthio)-2-methylpropanoic acid, a key intermediate in the pharmaceutical industry, notably for the production of Captopril, an angiotensin-converting enzyme (ACE) inhibitor.[1][2] This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathways to facilitate understanding and replication.

Core Synthesis Pathways

Two principal synthetic routes for this compound are prominently described in the scientific literature. The most established method involves the direct 1,4-addition of thioacetic acid to methacrylic acid. A notable alternative pathway proceeds through the halogenation of methacrylic acid, followed by substitution with a sulfur nucleophile and subsequent acetylation.

Pathway 1: 1,4-Addition of Thioacetic Acid to Methacrylic Acid

This is the most direct and commonly cited method for the preparation of this compound. The reaction involves the Michael addition of the thiol group of thioacetic acid to the activated double bond of methacrylic acid.

Experimental Protocol

A detailed experimental procedure for this pathway is as follows:

-

Reaction Setup: A mixture of 50 g of thioacetic acid and 40.7 g of methacrylic acid is prepared in a suitable reaction vessel.[3]

-

Heating: The mixture is heated on a steam bath for one hour.[3]

-

Incubation: Following heating, the reaction mixture is stored at room temperature for 18 hours to ensure the completion of the reaction.[3]

-

Monitoring: The progress of the reaction can be monitored by nuclear magnetic resonance (NMR) spectroscopy to confirm the complete consumption of methacrylic acid.[3]

-

Purification: The crude product is purified by vacuum distillation. The fraction boiling at 128.5-131°C at 2.6 mmHg is collected, yielding the desired this compound.[3]

Quantitative Data

| Parameter | Value | Reference |

| Thioacetic Acid | 50 g | [3] |

| Methacrylic Acid | 40.7 g | [3] |

| Yield | 64 g | [3] |

| Boiling Point | 128.5-131°C (2.6 mmHg) | [3] |

Reaction Pathway Diagram

Caption: 1,4-Addition of Thioacetic Acid to Methacrylic Acid.

Pathway 2: Halogenation-Substitution-Acetylation Sequence

An alternative synthesis route, outlined in patent literature, avoids the direct use of thioacetic acid, which can be volatile and malodorous. This multi-step process begins with methacrylic acid and proceeds through a halogenated intermediate.

Experimental Protocol

This pathway involves a three-step sequence:

-

Halogenation of Methacrylic Acid: Methacrylic acid is reacted with a halogenated acid, such as hydrochloric or hydrobromic acid, to form a 3-halo-2-methylpropanoic acid derivative.

-

Sulfidation: The resulting halo-intermediate is then reacted with a sulfide (B99878) source, such as sodium hydrosulfide (B80085) or sodium sulfide, to introduce the thiol group, yielding 3-mercapto-2-methylpropanoic acid.

-

Acetylation: The final step involves the acetylation of the thiol group using an acetylating agent like acetyl chloride or acetic anhydride (B1165640) to produce this compound.

Quantitative Data

The following data is derived from a patented process:

| Step | Reagents | Reaction Conditions | Yield | Purity | Reference |

| Sulfidation | 3-halo-2-methylpropanoic acid, Sodium Hydrosulfide/Sulfide | - | >90% | - | [4] |

| Acetylation | 3-mercapto-2-methylpropanoic acid, Acetyl Chloride/Acetic Anhydride | 0-80°C, 2-12 hours | >90% | >98.5% | [4] |

| Overall | - | - | ~69% or higher | - | [4] |

Reaction Pathway Diagram

Caption: Halogenation-Substitution-Acetylation Pathway.

Characterization Data

The identity and purity of the synthesized this compound can be confirmed through various analytical techniques.

Physical Properties

| Property | Value |

| Molecular Formula | C6H10O3S |

| Molecular Weight | 162.21 g/mol |

| Appearance | White solid |

Spectroscopic Data

-

¹H NMR (500MHz, CDCl₃): δ 10.46 (s, 1H), 3.16-3.03 (m, 2H), 2.79-2.68 (m, 1H), 2.38-2.33 (m, 3H), 1.29 (t, J=5.4Hz, 3H).[4]

-

Mass Spectrometry (MS): m/z 163-164 (MH⁺).[4]

-

Gas Chromatography-Mass Spectrometry (GC-MS): The NIST library indicates top mass-to-charge ratio peaks at 43, 42, and 45.[5]

This guide provides a foundational understanding of the synthesis of this compound for professionals in the fields of chemical research and pharmaceutical development. The detailed protocols and compiled data serve as a valuable resource for laboratory-scale synthesis and process optimization.

References

- 1. US4559178A - Resolution of 3-benzoylthio-2-methyl-propanoic acid with (+)-dehydroabietylamine - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. prepchem.com [prepchem.com]

- 4. CN111039838A - Preparation method of 3-acetylmercapto-2-methylpropanoic acid - Google Patents [patents.google.com]

- 5. This compound | C6H10O3S | CID 118073 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-(Acetylthio)-2-methylpropanoic acid chemical properties and structure

An In-depth Technical Guide to 3-(Acetylthio)-2-methylpropanoic Acid

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of this compound. A key intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors like Captopril, this compound is of significant interest to researchers in medicinal chemistry and drug development.[1][2][3][4][5] This document details its physicochemical characteristics, provides established experimental protocols for its preparation and purification, and discusses its biological significance in the context of the Renin-Angiotensin-Aldosterone System (RAAS).

Chemical Structure and Identifiers

This compound is a carboxylic acid containing a thioester functional group. Its structure is fundamental to its role as a building block for pharmacologically active molecules.

-

IUPAC Name: 3-acetylsulfanyl-2-methylpropanoic acid[4][6][7]

-

InChI: InChI=1S/C6H10O3S/c1-4(6(8)9)3-10-5(2)7/h4H,3H2,1-2H3,(H,8,9)[2][4][6][7]

-

Synonyms: 3-Acetylthioisobutyric acid, (RS)-3-Acetylthio-2-methylpropionic acid, Captopril EP Impurity G[2][4][6][9]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, reaction setup, and purification. The data compiled from various sources are summarized below.

| Property | Value | Reference |

| Molecular Weight | 162.21 g/mol | [6] |

| Appearance | White Solid | [1][2] |

| Melting Point | 5 °C | [8] |

| 55-57 °C | [10] | |

| Boiling Point | 120-132 °C @ 1 mmHg | [8] |

| 128.5-131 °C @ 2.6 mmHg | [11] | |

| 276.5 °C @ 760 mmHg | [10] | |

| Density | 1.178 g/mL at 20°C | [8] |

| 1.213 g/cm³ | [10] | |

| Water Solubility | 7.763e+004 mg/L @ 25 °C (estimated) | [5] |

Experimental Protocols

Synthesis

Two primary synthesis routes are reported in the literature.

Protocol 1: Reaction of Thioacetic Acid and Methacrylic Acid [11]

This method involves the direct addition of thioacetic acid to methacrylic acid.

-

Reaction Setup: A mixture of thioacetic acid (50 g) and methacrylic acid (40.7 g) is prepared in a suitable reaction vessel.

-

Heating: The mixture is heated on a steam bath for one hour.

-

Incubation: The reaction is then allowed to stand at room temperature for 18 hours to ensure completion.

-

Monitoring: The reaction progress is monitored by NMR spectroscopy to confirm the complete consumption of methacrylic acid.[11]

-

Purification: The crude product is purified by vacuum distillation. The fraction boiling at 128.5°-131°C at 2.6 mmHg is collected, yielding the desired this compound.[11]

Protocol 2: Synthesis from Methacrylic Acid and Sodium Hydrosulfide (B80085) [3]

This alternative route avoids the use of volatile and odorous thioacetic acid.

-

Thiol Formation: A compound of formula II (a methacrylic acid derivative) is reacted with sodium hydrosulfide or sodium sulfide (B99878) to obtain a mercapto intermediate (formula III). This step may be catalyzed by cuprous iodide and employ a phase transfer catalyst like tetrabutylammonium (B224687) bromide.[3]

-

Acetylation: The resulting intermediate is then acetylated using an acetylating agent such as acetyl chloride or acetic anhydride (B1165640) to yield the final product, this compound.[3]

-

Conditions: The acetylation reaction is typically carried out at a temperature between 0-80 °C for 2-12 hours.[3]

Purification

For high-purity applications, further purification can be achieved.

-

Method: Distill the acid under high vacuum followed by recrystallization from benzene.[1]

Spectroscopic Analysis

Standard spectroscopic methods are used to confirm the structure and purity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the structural integrity of the molecule. The spectrum would show characteristic signals for the methyl protons, the methylene (B1212753) protons, the methine proton, and the acetyl protons.[3][6]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a very broad O-H stretching band for the carboxylic acid group around 2500-3300 cm⁻¹, a sharp C=O stretch for the carboxylic acid around 1700 cm⁻¹, and another C=O stretch for the thioester group.[6][12]

-

Mass Spectrometry (MS): GC-MS analysis can be used for identification. The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of functional groups.[6][13]

Biological Relevance and Pathway

This compound is not pharmacologically active itself but is a crucial intermediate for the synthesis of Alacepril (B1666765) and Captopril, potent ACE inhibitors used in the treatment of hypertension and congestive heart failure.[3][14][15][16] Alacepril acts as a prodrug that is metabolized in vivo to Captopril.[14][17]

Captopril exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE) within the Renin-Angiotensin-Aldosterone System (RAAS). This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. The reduction in angiotensin II levels leads to vasodilation (widening of blood vessels), reduced aldosterone (B195564) secretion, and consequently, a decrease in blood pressure.[15][17]

Synthesis and Purification Workflow

The overall process from starting materials to the purified final product can be visualized as a straightforward workflow.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as an irritant.[6]

-

Hazard Statements:

-

Precautionary Statements: Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[6] Work should be conducted in a well-ventilated area or a fume hood.[6]

Conclusion

This compound is a compound of considerable importance in pharmaceutical synthesis. Its well-defined chemical properties and established synthesis protocols make it a readily accessible intermediate for the development of ACE inhibitors. This guide has provided the core technical information required by researchers and drug development professionals to handle, synthesize, and understand the utility of this molecule.

References

- 1. 3-Acetylthio-2-methylpropanoic acid | 33325-40-5 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. CN111039838A - Preparation method of 3-acetylmercapto-2-methylpropanoic acid - Google Patents [patents.google.com]

- 4. 3-Acetylthio-2-methylpropionic Acid | LGC Standards [lgcstandards.com]

- 5. 3-acetyl thioisobutyric acid, 33325-40-5 [thegoodscentscompany.com]

- 6. This compound | C6H10O3S | CID 118073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (2S)-3-(Acetylthio)-2-methylpropanoic Acid [lgcstandards.com]

- 8. chembk.com [chembk.com]

- 9. scbt.com [scbt.com]

- 10. 3-Acetylthio-2-methylpropanoic acid | CAS#:33325-40-5 | Chemsrc [chemsrc.com]

- 11. prepchem.com [prepchem.com]

- 12. infrared spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. Alacepril - Wikipedia [en.wikipedia.org]

- 15. What is Alacepril used for? [synapse.patsnap.com]

- 16. alacepril [drugcentral.org]

- 17. Alacepril | C20H26N2O5S | CID 71992 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(Acetylthio)-2-methylpropanoic acid (CAS: 33325-40-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Acetylthio)-2-methylpropanoic acid (CAS number 33325-40-5), a pivotal intermediate in the synthesis of Captopril, a widely used angiotensin-converting enzyme (ACE) inhibitor. This document details the compound's physicochemical properties, provides established experimental protocols for its synthesis and purification, and outlines its critical role in the production of Captopril. Furthermore, it elucidates the mechanism of action of ACE inhibitors by detailing the Renin-Angiotensin-Aldosterone System (RAAS) signaling pathway.

Compound Identification and Properties

This compound is a white solid at room temperature.[1] It is also known by several synonyms, including 3-Mercapto-2-methylpropionic acid acetate (B1210297) and 3-Acetylsulfanyl-2-methylpropionic acid.[2]

Physicochemical Data

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 33325-40-5 | [3] |

| Molecular Formula | C₆H₁₀O₃S | [3][4] |

| Molecular Weight | 162.21 g/mol | [4] |

| Melting Point | 55-57 °C | [3] |

| Boiling Point | 128.5-131 °C at 2.6 mmHg; 276.5 °C at 760 mmHg | [3][5] |

| Density | 1.213 g/cm³ | [3] |

| Flash Point | 121 °C | [3] |

| Water Solubility | Insoluble | [6] |

| Appearance | White solid | [1] |

Synthesis and Purification

The most common and established method for the synthesis of this compound is the reaction of thioacetic acid with methacrylic acid.[5]

Experimental Protocol: Synthesis

Objective: To synthesize this compound.

Materials:

-

Thioacetic acid (50 g)[5]

-

Methacrylic acid (40.7 g)[5]

-

Steam bath[5]

-

Reaction flask

-

Apparatus for vacuum distillation[5]

Methodology:

-

A mixture of 50 g of thioacetic acid and 40.7 g of methacrylic acid is prepared in a suitable reaction flask.[5]

-

The mixture is heated on a steam bath for one hour.[5]

-

Following the heating period, the reaction mixture is stored at room temperature for 18 hours to ensure the reaction goes to completion.[5]

-

The completion of the reaction, specifically the consumption of methacrylic acid, can be confirmed using NMR spectroscopy.[5]

Experimental Protocol: Purification

Objective: To purify the synthesized this compound.

Methodology:

-

Vacuum Distillation: The crude product from the synthesis is purified by distillation under reduced pressure (in vacuo). The fraction boiling at 128.5-131 °C at a pressure of 2.6 mmHg is collected. This method yields approximately 64 g of the desired product.[5]

-

Recrystallization: For further purification, the distilled acid can be recrystallized from benzene (B151609) (C₆H₆).[1]

Application in Drug Development: Synthesis of Captopril

The primary and most significant application of this compound is as a key starting material in the industrial synthesis of Captopril, a potent ACE inhibitor used in the treatment of hypertension and heart failure.[1][7] The synthesis involves the coupling of this compound with the amino acid L-proline.

Experimental Workflow: Captopril Synthesis

The general workflow for the synthesis of Captopril from this compound is depicted in the diagram below. This multi-step process begins with the activation of the carboxylic acid, followed by amide bond formation with L-proline, and concludes with the deprotection of the thiol group.

References

- 1. 3-Acetylthio-2-methylpropanoic acid | 33325-40-5 [chemicalbook.com]

- 2. 3-Acetylthio-2-methylpropanoic acid | 33325-40-5 | FA17189 [biosynth.com]

- 3. 3-Acetylthio-2-methylpropanoic acid | CAS#:33325-40-5 | Chemsrc [chemsrc.com]

- 4. This compound | C6H10O3S | CID 118073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. chembk.com [chembk.com]

- 7. 3-acetyl thioisobutyric acid, 33325-40-5 [thegoodscentscompany.com]

An In-depth Technical Guide on the Core Mechanism of Action of Captopril, a Derivative of 3-(Acetylthio)-2-methylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Acetylthio)-2-methylpropanoic acid serves as a crucial chemical intermediate in the synthesis of Captopril (B1668294), the first-in-class orally active angiotensin-converting enzyme (ACE) inhibitor. While the intermediate itself has limited direct pharmacological activity, its structural features are integral to the therapeutic action of Captopril. This technical guide will provide a comprehensive overview of the core mechanism of action of Captopril, focusing on its interaction with the renin-angiotensin-aldosterone system (RAAS) and other relevant signaling pathways. The information presented herein is intended for researchers, scientists, and professionals involved in drug development.

Core Mechanism of Action: Inhibition of Angiotensin-Converting Enzyme

Captopril's primary mechanism of action is the competitive inhibition of angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[1][2] The RAAS is a critical hormonal cascade that regulates blood pressure and fluid and electrolyte balance.

The process begins with the release of renin from the kidneys in response to low blood pressure, which then converts angiotensinogen (B3276523) to angiotensin I.[3] ACE subsequently catalyzes the conversion of the inactive angiotensin I to the potent vasoconstrictor, angiotensin II.[3] Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, increased aldosterone (B195564) secretion, and consequently, an elevation in blood pressure.[3]

Captopril, through its thiol group, binds to the active site of the zinc-dependent ACE, preventing angiotensin I from accessing the enzyme.[4][5] This inhibition blocks the formation of angiotensin II, leading to vasodilation and a reduction in blood pressure.[3][4][6] By decreasing angiotensin II levels, Captopril also reduces the secretion of aldosterone from the adrenal cortex, which in turn promotes the excretion of sodium and water, further contributing to the lowering of blood pressure.[3][7]

Signaling Pathway of the Renin-Angiotensin-Aldosterone System and Captopril Inhibition

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Captopril.

Broader Signaling Pathways Influenced by Captopril

Recent research has indicated that Captopril's therapeutic effects may extend beyond simple ACE inhibition. The binding of Captopril to ACE can trigger intracellular signaling pathways, including the phosphorylation of JNK and ERK1/2.[8][9] This activation can lead to the modulation of genes involved in inflammation and cellular internalization.[8][10]

Furthermore, Captopril has been shown to suppress the activation of hepatic stellate cells, which are involved in liver fibrosis, through the inhibition of the NF-kappaB and Wnt3α/β-catenin signaling pathways.[11] These findings suggest that Captopril possesses pleiotropic effects that contribute to its cardioprotective and anti-fibrotic properties.[12]

Captopril-Induced Intracellular Signaling

Caption: Overview of Captopril's influence on intracellular signaling pathways.

Quantitative Data

The efficacy and potency of Captopril have been extensively studied. The following tables summarize key quantitative data.

Table 1: In Vitro Potency of Captopril

| Parameter | Value | Reference |

| IC50 for ACE | 1.79 - 20 nM | [13][14] |

| Inhibition Type | Competitive | [1] |

Note: IC50 values can vary depending on the experimental conditions and the substrate used.

Table 2: Pharmacokinetic Properties of Captopril

| Parameter | Value | Reference |

| Bioavailability | ~70% (reduced by food) | [4] |

| Peak Plasma Concentration | ~1 hour | [15] |

| Half-life | 2-3 hours | [4][7] |

| Protein Binding | 25% - 30% | [15] |

| Excretion | Primarily renal | [15] |

Table 3: Clinical Efficacy of Captopril in Hypertension

| Study Population | Dosage | Mean Blood Pressure Reduction | Reference |

| Mild Hypertension | Monotherapy | 17/11 mm Hg (Systolic/Diastolic) | [16] |

| Moderate Hypertension | Monotherapy | 16.5% reduction in Diastolic BP | [16] |

| Severe Hypertension | Monotherapy | 21.5% reduction in Diastolic BP | [16] |

Experimental Protocols

In Vitro ACE Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Captopril.

Principle: This assay measures the activity of ACE in the presence of varying concentrations of an inhibitor. The most common methods utilize a synthetic substrate that is cleaved by ACE to produce a product that can be quantified spectrophotometrically or by high-performance liquid chromatography (HPLC).

Methodology (using Hippuryl-Histidyl-Leucine - HHL):

-

Reagent Preparation:

-

Prepare a stock solution of rabbit lung ACE.

-

Prepare a solution of the substrate, Hippuryl-Histidyl-Leucine (HHL).

-

Prepare a series of dilutions of Captopril.

-

-

Assay Procedure:

-

In a microcentrifuge tube, combine the ACE solution with a specific concentration of Captopril and pre-incubate at 37°C.

-

Initiate the reaction by adding the HHL substrate and incubate for a defined period (e.g., 60 minutes) at 37°C.

-

Stop the reaction by adding hydrochloric acid (HCl).

-

-

Quantification:

-

The product of the reaction, hippuric acid, is extracted using an organic solvent such as ethyl acetate.

-

The absorbance of the extracted hippuric acid is measured using a UV-Visible spectrophotometer at 228 nm.

-

-

Data Analysis:

Experimental Workflow for ACE Inhibition Assay

Caption: A generalized workflow for determining the IC50 of an ACE inhibitor.

Quantification of Angiotensin II Levels in Serum

Objective: To measure the in vivo effect of Captopril on Angiotensin II levels.

Principle: A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for the quantitative measurement of Angiotensin II in biological fluids.

Methodology:

-

Sample Collection and Preparation:

-

Collect whole blood in a serum separator tube.

-

Allow the blood to clot and then centrifuge to separate the serum.

-

The serum can be used immediately or stored at -80°C.

-

-

ELISA Procedure:

-

The microplate wells are pre-coated with Angiotensin II.

-

Add serum samples or standards to the wells, followed by a biotinylated detection antibody specific for Angiotensin II. During incubation, the Angiotensin II in the sample competes with the coated Angiotensin II for binding to the antibody.

-

Wash the plate to remove unbound components.

-

Add an Avidin-HRP conjugate, which binds to the biotinylated antibody.

-

Wash the plate again.

-

Add a TMB substrate, which will be converted by HRP to produce a colored product.

-

Stop the reaction with a stop solution.

-

-

Data Acquisition and Analysis:

-

Measure the optical density at 450 nm using a microplate reader.

-

The intensity of the color is inversely proportional to the concentration of Angiotensin II in the sample.

-

Generate a standard curve and determine the concentration of Angiotensin II in the samples.[19]

-

Conclusion

This compound is the foundational precursor for Captopril, a potent and specific inhibitor of angiotensin-converting enzyme. The primary mechanism of action of Captopril is the disruption of the renin-angiotensin-aldosterone system, leading to vasodilation and a reduction in blood pressure. Emerging evidence also points to Captopril's ability to modulate other significant signaling pathways involved in inflammation and fibrosis, highlighting its broader therapeutic potential. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of cardiovascular pharmacology.

References

- 1. Captopril - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 2. Captopril: Clinical Pharmacology and Benefit‐to‐Risk Ratio in Hypertension and Congestive Heart Failure | Semantic Scholar [semanticscholar.org]

- 3. What is the mechanism of Captopril? [synapse.patsnap.com]

- 4. Captopril - Wikipedia [en.wikipedia.org]

- 5. Angiotensin-converting enzyme inhibitor captopril prevents activation-induced apoptosis by interfering with T cell activation signals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Captopril (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 7. youtube.com [youtube.com]

- 8. journals.physiology.org [journals.physiology.org]

- 9. The binding of captopril to angiotensin I-converting enzyme triggers activation of signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The angiotensin-converting enzyme inhibitor, captopril, suppressed hepatic stellate cell activation via NF-kappaB or wnt3α/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with captopril and losartan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Captopril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Efficacy, safety, and quality-of-life assessment of captopril antihypertensive therapy in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

The Unsung Hero: A Technical History of 3-(Acetylthio)-2-methylpropanoic Acid, a Cornerstone of Antihypertensive Therapy

Introduction

In the annals of medicinal chemistry, the story of drug discovery is often centered on the final, active pharmaceutical ingredient. However, the journey to a successful therapeutic is paved with crucial, often overlooked, molecular intermediates. This technical guide delves into the history and discovery of one such molecule: 3-(Acetylthio)-2-methylpropanoic acid. While not a therapeutic agent itself, its existence is inextricably linked to the development of Captopril (B1668294), the first-in-class angiotensin-converting enzyme (ACE) inhibitor that revolutionized the treatment of hypertension and congestive heart failure. This document will provide researchers, scientists, and drug development professionals with an in-depth understanding of its synthesis, properties, and its pivotal role in the creation of a landmark drug.

The Genesis: A Tale of Rational Drug Design

The discovery of this compound is not a standalone event but a critical chapter in the broader narrative of the development of ACE inhibitors. In the 1970s, researchers David Cushman, Miguel Ondetti, and Bernard Rubin at the Squibb Institute for Medical Research embarked on a quest to develop an orally active inhibitor of ACE, a key enzyme in the renin-angiotensin system which regulates blood pressure.[1][2] Their work was inspired by the discovery of peptides from the venom of the Brazilian pit viper, Bothrops jararaca, which were potent ACE inhibitors but not orally bioavailable.[3][4]

Through a process of rational drug design, the Squibb team sought to create small molecules that could mimic the binding of the snake venom peptides to the active site of ACE.[1][5] This led to the synthesis and testing of over 2000 compounds.[3] Within this extensive synthetic effort, this compound emerged as a key intermediate. Its structure was designed to provide a crucial thiol group, protected by an acetyl group, which would ultimately bind to the zinc ion within the active site of the ACE enzyme in the final drug molecule, Captopril.[6][7] The first synthesis of Captopril, and by extension the use of this compound as its precursor, was accomplished in 1975.[2]

Physicochemical Properties

This compound is a white to off-white solid with the chemical formula C₆H₁₀O₃S and a molecular weight of 162.21 g/mol .[8][9] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀O₃S | [8] |

| Molecular Weight | 162.21 g/mol | [8] |

| CAS Number | 33325-40-5 | [10] |

| Appearance | White to Off-White Solid | [9] |

| Melting Point | 55-57 °C | [9] |

| Boiling Point | 128.5-131 °C at 2.6 mmHg | [11] |

| Solubility | Sparingly soluble in water | [10] |

Synthesis and Experimental Protocols

The most common and historically significant synthesis of this compound involves the Michael addition of thioacetic acid to methacrylic acid.[11] This method is notable for its simplicity and efficiency.

Experimental Protocol: Synthesis of this compound

Materials:

-

Thioacetic acid (50 g)

-

Methacrylic acid (40.7 g)

Procedure:

-

A mixture of thioacetic acid and methacrylic acid is heated on a steam bath for one hour.[11]

-

The reaction mixture is then stored at room temperature for 18 hours to ensure the completion of the reaction.[11]

-

The progress of the reaction can be monitored by NMR spectroscopy to confirm the complete consumption of methacrylic acid.[11]

-

The reaction mixture is then distilled under vacuum.

-

The desired product, this compound, is collected as the fraction boiling at 128.5°-131°C at a pressure of 2.6 mmHg.[11]

-

The typical yield for this reaction is approximately 64 g.[11]

Caption: Synthesis of this compound.

The Crucial Role in Captopril Synthesis

The primary historical and ongoing significance of this compound lies in its role as the key building block for the synthesis of Captopril.[12][13] The acetyl group serves as a protecting group for the thiol, which is later deprotected in the final step of the Captopril synthesis to reveal the active thiol moiety.

Experimental Workflow: Captopril Synthesis from this compound

The synthesis of Captopril from this compound generally proceeds through two main steps:

-

Acylation of L-proline: this compound is first converted to its more reactive acid chloride derivative using a chlorinating agent like thionyl chloride. This acid chloride is then reacted with L-proline in a basic solution to form an amide bond, yielding 1-(3-acetylthio-2-methylpropanoyl)-L-proline.[13][14]

-

Deprotection: The acetyl group is then removed from the thiol group, typically by ammonolysis (reaction with ammonia) or basic hydrolysis, to yield the final product, Captopril.[13][15]

Caption: Captopril synthesis workflow.

Conclusion

The history of this compound is a testament to the intricate and often unheralded science that underpins major pharmaceutical breakthroughs. While its name may not be widely recognized, its role in the development of Captopril, and subsequently the entire class of ACE inhibitors, is undeniable. The logical design and synthesis of this molecule were pivotal in creating a therapy that has had a profound and lasting impact on the management of cardiovascular disease. This technical guide serves to illuminate the history and chemistry of this essential intermediate, offering a deeper appreciation for the foundational science that drives drug discovery.

References

- 1. History of the Design of Captopril and Related Inhibitors of Angiotensin Converting Enzyme | Semantic Scholar [semanticscholar.org]

- 2. Captopril - Wikipedia [en.wikipedia.org]

- 3. From vipers to vasodilators: the story of ACE inhibitors | LGC Standards [lgcstandards.com]

- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 5. Discovery and development of ACE inhibitors - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. biosynth.com [biosynth.com]

- 9. 3-Acetylthio-2-methylpropanoic acid | 33325-40-5 [chemicalbook.com]

- 10. Page loading... [wap.guidechem.com]

- 11. prepchem.com [prepchem.com]

- 12. CN111039838A - Preparation method of 3-acetylmercapto-2-methylpropanoic acid - Google Patents [patents.google.com]

- 13. Captopril synthesis - chemicalbook [chemicalbook.com]

- 14. CN109608378A - A kind of preparation method of captopril isomers - Google Patents [patents.google.com]

- 15. scispace.com [scispace.com]

Spectroscopic and Synthetic Profile of 3-(Acetylthio)-2-methylpropanoic Acid: A Key Intermediate in Captopril Synthesis

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data for 3-(Acetylthio)-2-methylpropanoic acid, a pivotal intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Captopril.[1][2][3][4] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Spectroscopic Data

The structural elucidation of this compound is accomplished through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following sections summarize the available data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Data

A Chinese patent provides the following ¹H NMR data for this compound in deuterated chloroform (B151607) (CDCl₃) at 500 MHz.[5]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.46 | Singlet | 1H | -COOH |

| 3.16-3.03 | Multiplet | 2H | -CH₂-S- |

| 2.79-2.68 | Multiplet | 1H | -CH(CH₃)- |

| 2.38-2.33 | Multiplet | 3H | -S-C(=O)CH₃ |

| 1.29 | Triplet (J=5.4Hz) | 3H | -CH(CH₃)- |

¹³C NMR Data

Explicit experimental ¹³C NMR data for this compound was not found in the surveyed literature.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of this compound has been recorded.[6]

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~2970 | C-H | Stretching (Alkyl) |

| ~2930 | C-H | Stretching (Alkyl) |

| ~2870 | C-H | Stretching (Alkyl) |

| 2500-3300 | O-H | Stretching (Carboxylic Acid) |

| ~1710 | C=O | Stretching (Carboxylic Acid) |

| ~1690 | C=O | Stretching (Thioester) |

| ~1450 | C-H | Bending (Alkyl) |

| ~1370 | C-H | Bending (Alkyl) |

| ~1100 | C-O | Stretching (Carboxylic Acid) |

| ~630 | C-S | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound. The molecular weight of this compound is 162.21 g/mol .[6] GC-MS data indicates that the most abundant fragment ions are observed at m/z 43, 42, and 45.[6]

| m/z | Proposed Fragment |

| 162 | [M]⁺ (Molecular Ion) |

| 119 | [M - COCH₃]⁺ |

| 101 | [M - COOH - H₂O]⁺ |

| 75 | [CH(CH₃)COOH]⁺ |

| 43 | [CH₃CO]⁺ (Base Peak) |

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are provided below.

Synthesis of this compound

This protocol describes the synthesis from methacrylic acid and thioacetic acid.[7]

Procedure:

-

A mixture of thioacetic acid (50 g) and methacrylic acid (40.7 g) is heated on a steam bath for one hour.

-

The reaction mixture is then stored at room temperature for 18 hours.

-

The completion of the reaction is confirmed by NMR spectroscopy.

-

The reaction mixture is distilled under vacuum.

-

The desired this compound is collected in the fraction with a boiling point of 128.5-131°C (2.6 mmHg).

Spectroscopic Analysis

2.2.1. NMR Spectroscopy

-

Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Instrumentation: A Varian CFT-20 NMR spectrometer or equivalent is used.[6]

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired at an appropriate frequency (e.g., 500 MHz for ¹H). Standard pulse sequences are used.

2.2.2. IR Spectroscopy

-

Sample Preparation: The analysis is performed on the neat sample using a capillary cell.[6]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

2.2.3. Mass Spectrometry

-

Sample Preparation: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC) for separation from any impurities.

-

Instrumentation: A GC-MS system is utilized.

-

Data Acquisition: The mass spectrum is obtained using an appropriate ionization technique, such as electron ionization (EI).

Visualization of Synthetic Pathway

The primary application of this compound is in the synthesis of Captopril. The following diagram illustrates this key synthetic workflow.

References

- 1. Captopril synthesis - chemicalbook [chemicalbook.com]

- 2. scispace.com [scispace.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. CN111039838A - Preparation method of 3-acetylmercapto-2-methylpropanoic acid - Google Patents [patents.google.com]

- 6. This compound | C6H10O3S | CID 118073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Solubility and Stability of 3-(Acetylthio)-2-methylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 3-(Acetylthio)-2-methylpropanoic acid, a key intermediate in the synthesis of various pharmaceuticals, most notably the angiotensin-converting enzyme (ACE) inhibitor, Captopril.[1][2][3][4] Understanding the physicochemical properties of this compound is critical for its efficient handling, storage, and application in synthetic processes.

Chemical Properties

Structure:

Caption: Chemical structure of this compound.

Molecular Formula: C₆H₁₀O₃S[5]

Molecular Weight: 162.21 g/mol [5]

Appearance: White to off-white solid or colorless to pale yellow liquid.[1][3]

Solubility Profile

This compound exhibits varied solubility depending on the solvent system. It is generally characterized as being sparingly soluble in water while demonstrating good solubility in several organic solvents.[1]

Quantitative Solubility Data

| Solvent | Solubility | Temperature (°C) | pH | Reference |

| Water | 500 mg/L | 20 | 8.9 | [1] |

| Water | 1780 mg/L (estimated) | 25 | N/A | [1] |

Qualitative Solubility Data

| Solvent | Solubility | Reference |

| Water | Insoluble/Sparingly Soluble | [1][6] |

| Oxygenated Solvents | Soluble | [1] |

| Dichloromethane (B109758) | Soluble | [7] |

| Ethyl Acetate | Soluble | [7] |

| Methanol | Soluble/Slightly Soluble | [3][7][8] |

| Chloroform | Sparingly Soluble | [3][8] |

Stability Profile

The stability of this compound is a critical consideration for its storage and handling. The presence of a thioester linkage makes the molecule susceptible to hydrolysis, particularly under non-neutral pH conditions.[9][10][11][12]

General Stability:

-

The compound is considered stable under normal temperatures and pressures.[1]

-

It is incompatible with strong oxidants.[1]

-

Recommended storage conditions include a cool, dry place, with specific temperature recommendations ranging from <-15°C to 5°C, suggesting potential degradation at ambient temperatures.[1][3][8][13]

Degradation:

-

Hydrolysis: The thioester bond is prone to hydrolysis, which is a pH-dependent process.[9] This can lead to the formation of 3-mercapto-2-methylpropanoic acid and acetic acid.

-

Thermal Decomposition: Upon heating, it may break down to produce irritating and toxic fumes and gases.[1]

Experimental Protocols

The following are detailed methodologies for assessing the solubility and stability of this compound, based on established principles for organic compounds.

Solubility Determination

A standard approach to determine the solubility of an organic acid like this compound involves testing its solubility in a range of solvents.[16][17]

Workflow for Solubility Testing

Caption: Experimental workflow for determining the solubility of an organic compound.

Materials:

-

This compound

-

Deionized water

-

5% (w/v) Sodium hydroxide (B78521) solution

-

5% (w/v) Sodium bicarbonate solution

-

5% (v/v) Hydrochloric acid solution

-

Diethyl ether

-

Concentrated sulfuric acid

-

Test tubes

-

Vortex mixer

-

pH indicator strips

Procedure:

-

Water Solubility: Add approximately 25 mg of this compound to a test tube containing 0.75 mL of deionized water. Vortex for 30 seconds. Observe for dissolution. Test the pH of the solution.[16][18]

-

Aqueous Base Solubility: To a test tube with 25 mg of the compound, add 0.75 mL of 5% sodium hydroxide solution in portions, vortexing after each addition. Observe for dissolution. Repeat with 5% sodium bicarbonate solution. Solubility in NaOH but not NaHCO₃ can indicate a weakly acidic compound, while solubility in both suggests a stronger acid.[16]

-

Aqueous Acid Solubility: To a test tube with 25 mg of the compound, add 0.75 mL of 5% hydrochloric acid solution in portions, vortexing after each addition. Observe for dissolution.[16]

-

Organic Solvent Solubility: Assess solubility in solvents like methanol, ethyl acetate, and dichloromethane by adding 25 mg of the compound to 0.75 mL of the respective solvent and vortexing.

-

Concentrated Acid Solubility: If the compound is insoluble in the above, its solubility in concentrated sulfuric acid can be tested to identify it as a neutral compound.[18]

Stability Assessment

Stability testing for thioesters often involves monitoring the degradation of the compound over time under controlled conditions using chromatographic or spectroscopic methods.[9][11]

General Protocol for pH-Dependent Hydrolysis:

-

Prepare buffer solutions at various pH values (e.g., pH 3, 5, 7, 9).

-

Prepare a stock solution of this compound in an appropriate organic solvent (e.g., acetonitrile).

-

Spike the stock solution into each buffer to a final concentration suitable for analysis (e.g., by HPLC-UV).

-

Incubate the solutions at a controlled temperature (e.g., 25°C or 40°C).

-

At specified time points, withdraw aliquots and analyze the concentration of the parent compound.

-

The rate of hydrolysis can be determined by plotting the natural logarithm of the concentration versus time.

General Protocol for Photostability Testing (based on ICH Q1B Guidelines): [14][15]

-

Prepare a solution of the compound in a chemically inert and transparent container.

-

Prepare a control sample by wrapping an identical container in aluminum foil to protect it from light.

-

Expose both the sample and the control to a calibrated light source providing both UV and visible light for a specified duration.

-

Monitor the samples for any changes in appearance and analyze for the formation of degradation products and loss of the parent compound using a validated analytical method like HPLC.

Synthetic and Biological Relevance

Role in Captopril Synthesis

This compound is a crucial intermediate in the industrial synthesis of Captopril. The following diagram illustrates its position in a common synthetic route.

References

- 1. Page loading... [guidechem.com]

- 2. 3-acetyl thioisobutyric acid, 33325-40-5 [thegoodscentscompany.com]

- 3. 3-Acetylthio-2-methylpropanoic acid | 33325-40-5 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. This compound | C6H10O3S | CID 118073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. lookchem.com [lookchem.com]

- 8. 3-Acetylthio-2-methylpropanoic acid | 33325-40-5 [amp.chemicalbook.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. [PDF] A Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters | Semantic Scholar [semanticscholar.org]

- 11. Stability of thioester intermediates in ubiquitin-like modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 76497-39-7 CAS MSDS (D-(-)-3-Acetylthio-2-methylpropionic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 14. ema.europa.eu [ema.europa.eu]

- 15. database.ich.org [database.ich.org]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. scribd.com [scribd.com]

- 18. www1.udel.edu [www1.udel.edu]

An In-Depth Technical Guide to 3-(Acetylthio)-2-methylpropanoic Acid

This technical guide provides a comprehensive overview of 3-(Acetylthio)-2-methylpropanoic acid, a key intermediate in the synthesis of pharmaceuticals such as Captopril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and certain types of congestive heart failure.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Compound Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for its key quantitative data.

| Property | Value | Source |

| Molecular Formula | C6H10O3S | PubChem |

| Molecular Weight | 162.21 g/mol | PubChem |

| Appearance | White Solid | ChemicalBook |

| CAS Number | 33325-40-5 | PubChem |

Experimental Protocols

This section details the methodologies for the synthesis and purification of this compound.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of thioacetic acid with methacrylic acid.[2]

Materials:

-

Thioacetic acid (50 g)

-

Methacrylic acid (40.7 g)

Procedure:

-

A mixture of 50 g of thioacetic acid and 40.7 g of methacrylic acid is prepared in a suitable reaction vessel.

-

The mixture is heated on a steam bath for one hour.

-

Following the heating period, the reaction mixture is stored at room temperature for 18 hours to allow the reaction to proceed to completion.

-

The completion of the reaction should be confirmed by nuclear magnetic resonance (NMR) spectroscopy to ensure all the methacrylic acid has been consumed.

-

The final product, this compound, is then isolated by vacuum distillation. The fraction boiling at 128.5°-131°C at a pressure of 2.6 mmHg is collected. This process yields approximately 64 g of the desired product.[2]

Purification

For further purification, two primary methods can be employed:

-

High Vacuum Distillation: The synthesized acid can be distilled under a high vacuum to separate it from any non-volatile impurities.

-

Recrystallization: The distilled product can be further purified by recrystallization from benzene (B151609) (C6H6) to obtain a high-purity solid.[3]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Synthesis and Purification Workflow.

References

An In-depth Technical Guide to 3-(Acetylthio)-2-methylpropanoic Acid and Its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Acetylthio)-2-methylpropanoic acid, a key intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Captopril.[1][2][3][4][5] This document details its chemical properties, provides a list of known synonyms, and outlines experimental protocols for its synthesis.

Core Synonyms and Identifiers

This compound is known by a variety of synonyms in chemical literature and commercial listings. Proper identification is crucial for accurate research and sourcing.

| Synonym | Identifier Type | Identifier |

| 3-acetylsulfanyl-2-methylpropanoic acid | IUPAC Name | |

| 3-Acetylthioisobutyric acid | Common Name | |

| Propanoic acid, 3-(acetylthio)-2-methyl- | CA Index Name | |

| Captopril EP Impurity G | Pharmacopeial Name | |

| (RS)-3-Acetylthio-2-methylpropionic acid | Stereochemistry | |

| (±)-3-Acetylthio-2-methylpropionic acid | Stereochemistry | |

| 2-(Acetylthiomethyl)propanoic Acid | Alternate Name | |

| 3-Mercapto-2-methylpropionic acid acetate | Alternate Name | |

| CAS Number | 33325-40-5 | |

| PubChem CID | 118073 | |

| EC Number | 251-458-5 | |

| UNII | R696CMV409 |

A comprehensive list of synonyms can be found in the PubChem database for this compound.[6]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. This data is essential for its handling, characterization, and use in synthetic procedures.

| Property | Value | Source |

| Molecular Formula | C6H10O3S | PubChem[6] |

| Molecular Weight | 162.21 g/mol | PubChem[6] |

| Appearance | White Solid | ChemicalBook[2] |

| Boiling Point | 128.5-131 °C at 2.6 mmHg | PrepChem.com[7] |

| Density | 1.178 g/mL at 20°C | ChemBK[8] |

| InChI | InChI=1S/C6H10O3S/c1-4(6(8)9)3-10-5(2)7/h4H,3H2,1-2H3,(H,8,9) | LGC Standards[4] |

| Canonical SMILES | CC(C(=O)O)CSC(=O)C | PubChem[6] |

Spectral Data Summary

Spectroscopic data is critical for the verification of the identity and purity of this compound. The following table summarizes available spectral information.

| Spectroscopy Type | Data Reference |

| 1H NMR | PubChem CID 118073[6] |

| IR | PubChem CID 118073[6] |

| Mass Spectrometry | PubChem CID 118073[6] |

| FTIR | Pharmaffiliates[9] |

| 13C NMR | Pharmaffiliates[9] |

Experimental Protocols

The primary application of this compound is as a precursor in the synthesis of Captopril.[10][11] The following protocols detail its synthesis and subsequent use.

Synthesis of this compound

This protocol describes the synthesis of racemic 3-acetylthio-2-methylpropanoic acid via the 1,4-addition of thioacetic acid to methacrylic acid.[1][7]

Materials:

-

Thioacetic acid

-

Methacrylic acid

Procedure:

-

A mixture of thioacetic acid (50 g) and methacrylic acid (40.7 g) is heated on a steam bath for one hour.[7]

-

The reaction mixture is then stored at room temperature for 18 hours.[7]

-

The completion of the reaction should be confirmed by NMR spectroscopy to ensure all methacrylic acid has been consumed.[7]

-

The reaction mixture is then distilled under vacuum.

-

The desired 3-acetylthio-2-methylpropanoic acid is collected as the fraction with a boiling point of 128.5°-131°C at 2.6 mmHg.[7] The expected yield is approximately 64 g.[7]

Synthesis of Captopril from this compound

This protocol outlines the conversion of this compound to the ACE inhibitor Captopril.[1][10] This process involves the formation of an acid chloride, coupling with L-proline, and subsequent deprotection.[1][11]

Step 1: Formation of (S)-3-Acetylthio-2-methylpropanoyl Chloride [1]

-

In a reaction flask, combine 14.5 g of (S)-3-Acetylthio-2-methylpropanoic acid and 80 ml of dichloromethane.[1]

-

Cool the mixture and slowly add thionyl chloride.

-

After the addition is complete, allow the reaction to proceed to completion.

-

Remove the solvent and any excess thionyl chloride under reduced pressure to yield (S)-3-acetylthio-2-methylpropanoyl chloride.[1]

Step 2: Coupling with L-Proline [1]

-

Dissolve 10 g of L-proline in 60 ml of purified water in a reaction flask and cool to -2°C.[1]

-

Slowly add the (S)-3-acetylthio-2-methylpropanoyl chloride to the L-proline solution while maintaining a low temperature.

-

The product is then extracted twice with 100 ml portions of dichloromethane.[1]

Step 3: Ammonolysis to Yield Captopril [1]

-

Cool the solution containing the coupled product to -2 to 0°C.[1]

-

Add 21 g of the product from the previous step (as the free acid) to the cooled solution.[1]

-

Raise the temperature to 35-40°C and maintain for 1.5 hours.[1]

-

Acidify the reaction mixture with concentrated hydrochloric acid.[1]

-

The final Captopril product is then concentrated.[1]

Logical Workflow

The synthesis of Captopril from this compound follows a well-defined synthetic pathway. This workflow is crucial for understanding the sequence of reactions and transformations.

Caption: Synthetic pathway of Captopril from Thioacetic Acid and Methacrylic Acid.

Biological Activity

While the predominant focus of literature is on its role as a synthetic intermediate, there is some evidence to suggest that this compound may exhibit biological activity. It has been shown to inhibit the enzyme choline (B1196258) kinase from rat liver, which prevents the formation of phosphatidylcholine in fat cells.[12] However, this aspect of its pharmacology is not extensively studied.

Signaling Pathway

Due to its primary role as a chemical intermediate in the synthesis of Captopril, there are no well-defined signaling pathways directly attributed to this compound in the current body of scientific literature. Its biological effects are largely considered in the context of being a precursor to the pharmacologically active Captopril.

Caption: Inhibition of Choline Kinase by this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. 3-Acetylthio-2-methylpropanoic acid | 33325-40-5 [chemicalbook.com]

- 3. 3-acetyl thioisobutyric acid, 33325-40-5 [thegoodscentscompany.com]

- 4. 3-Acetylthio-2-methylpropionic Acid | LGC Standards [lgcstandards.com]

- 5. scbt.com [scbt.com]

- 6. This compound | C6H10O3S | CID 118073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. chembk.com [chembk.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Captopril synthesis - chemicalbook [chemicalbook.com]

- 11. scispace.com [scispace.com]

- 12. 3-Acetylthio-2-methylpropanoic acid | 33325-40-5 | FA17189 [biosynth.com]

Methodological & Application

Synthesis of Captopril from 3-(Acetylthio)-2-methylpropanoic acid: Application Notes and Detailed Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of Captopril, a potent angiotensin-converting enzyme (ACE) inhibitor, from the key intermediate 3-(acetylthio)-2-methylpropanoic acid. Detailed experimental protocols for each synthetic step, quantitative data summaries, and visual representations of the reaction workflow and the drug's mechanism of action are presented. This guide is intended to serve as a practical resource for researchers and professionals involved in pharmaceutical synthesis and drug development.

Introduction

Captopril, chemically known as (2S)-1-((2S)-3-mercapto-2-methylpropanoyl)pyrrolidine-2-carboxylic acid, was the first orally active ACE inhibitor and represents a significant milestone in the treatment of hypertension and congestive heart failure.[1] Its therapeutic efficacy stems from its ability to inhibit the renin-angiotensin-aldosterone system (RAAS), a critical pathway in blood pressure regulation.[2] The synthesis of Captopril from this compound involves a multi-step process that requires careful control of reaction conditions to ensure high yield and purity of the final active pharmaceutical ingredient (API).[3][4] This document outlines a reliable and reproducible synthetic route.

Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis of Captopril.

Table 1: Reagents and Molar Equivalents for the Synthesis of (2S)-3-(Acetylthio)-2-methylpropanoyl chloride

| Reagent | Molecular Weight ( g/mol ) | Amount | Moles | Molar Equivalent |

| (2S)-3-(Acetylthio)-2-methylpropanoic acid | 162.22 | 14.5 g | 0.089 | 1.0 |

| Thionyl chloride | 118.97 | 12.5 g | 0.105 | 1.18 |

| Dichloromethane | 84.93 | 80 mL | - | - |

Table 2: Reagents and Molar Equivalents for the Coupling of (2S)-3-(Acetylthio)-2-methylpropanoyl chloride with L-Proline

| Reagent | Molecular Weight ( g/mol ) | Amount | Moles | Molar Equivalent |

| L-Proline | 115.13 | 10 g | 0.087 | 1.0 |

| (2S)-3-(Acetylthio)-2-methylpropanoyl chloride | 180.66 | 15.5 g | 0.086 | ~1.0 |

| Sodium Hydroxide (B78521) | 40.00 | 7.2 g | 0.18 | 2.07 |

| Water | 18.02 | 130 mL | - | - |

Table 3: Reagents for the Deprotection of 1-(3-acetylthio-2-methylpropanoyl)-L-proline to Captopril

| Reagent | Molecular Weight ( g/mol ) | Amount |

| 1-(3-acetylthio-2-methylpropanoyl)-L-proline | 259.32 | 21 g |

| Sodium Hydroxide | 40.00 | 14 g |

| Water | 18.02 | 30 mL |

Table 4: Expected Yields and Purity

| Step | Product | Theoretical Yield | Actual Yield | Purity |

| Acid Chloride Formation | (2S)-3-(Acetylthio)-2-methylpropanoyl chloride | 16.1 g | 15.7 g (97%) | - |

| Coupling Reaction | 1-(3-acetylthio-2-methylpropanoyl)-L-proline | 22.5 g | 21.2 g (95%) | >97% |

| Deprotection | Captopril | 18.9 g | 16.4 g (93%) | >99% |

Experimental Protocols

Protocol 1: Synthesis of (2S)-3-(Acetylthio)-2-methylpropanoyl chloride

This protocol describes the conversion of this compound to its corresponding acid chloride using thionyl chloride.

Materials:

-

(2S)-3-(Acetylthio)-2-methylpropanoic acid: 14.5 g

-

Thionyl chloride: 12.5 g

-

Dichloromethane (anhydrous): 80 mL

-

Round-bottom flask (250 mL)

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

Procedure:

-

To a 250 mL round-bottom flask containing 80 mL of anhydrous dichloromethane, add 14.5 g of (2S)-3-(acetylthio)-2-methylpropanoic acid.

-

Stir the mixture at room temperature until the solid is completely dissolved.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add 12.5 g of thionyl chloride to the solution dropwise via a dropping funnel over a period of 30 minutes, maintaining the temperature below 20 °C.[4]

-

After the addition is complete, stir the reaction mixture at 20-25 °C for 1 hour, followed by 2 hours at 35-40 °C.[4]

-

Monitor the reaction progress by TLC.

-

Upon completion, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator to obtain (2S)-3-(acetylthio)-2-methylpropanoyl chloride as an oil. The crude product is typically used in the next step without further purification.

Protocol 2: Synthesis of 1-(3-acetylthio-2-methylpropanoyl)-L-proline

This protocol details the acylation of L-proline with the synthesized acid chloride in a basic aqueous medium.

Materials:

-

L-Proline: 10 g

-

(2S)-3-(Acetylthio)-2-methylpropanoyl chloride (from Protocol 1): 15.5 g

-

Sodium hydroxide (NaOH): 7.2 g

-

Purified water: 130 mL

-

Concentrated hydrochloric acid (HCl)

-

Ethyl acetate

-

Round-bottom flask (250 mL)

-

Magnetic stirrer

-

Ice bath

-

pH meter

-

Separatory funnel

Procedure:

-

In a 250 mL round-bottom flask, dissolve 10 g of L-proline in 60 mL of purified water.

-

Prepare a sodium hydroxide solution by dissolving 7.2 g of NaOH in 70 mL of water.

-

Cool the L-proline solution to -2 °C in an ice-salt bath.

-

Adjust the pH of the L-proline solution to 8-10 by the dropwise addition of the prepared sodium hydroxide solution.[4]

-

Slowly add 15.5 g of (2S)-3-(acetylthio)-2-methylpropanoyl chloride to the L-proline solution while simultaneously adding the sodium hydroxide solution dropwise to maintain the pH between 8 and 10 and the temperature between 0-5 °C.[4]

-

After the addition is complete, continue stirring the reaction mixture for 10 minutes at 0-5 °C.

-

Allow the reaction mixture to warm to 25-30 °C and stir for an additional 3 hours.[4]

-

Upon completion of the reaction, cool the mixture and adjust the pH to 1-2 with concentrated hydrochloric acid.

-

Extract the product twice with 100 mL portions of ethyl acetate.[4]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(3-acetylthio-2-methylpropanoyl)-L-proline as a viscous oil.

Protocol 3: Synthesis of Captopril (Deprotection)

This final step involves the removal of the acetyl protecting group via ammonolysis or basic hydrolysis to yield Captopril.

Materials:

-

1-(3-acetylthio-2-methylpropanoyl)-L-proline (from Protocol 2): 21 g

-

Sodium hydroxide (NaOH): 14 g

-

Purified water: 30 mL

-

Concentrated hydrochloric acid (HCl)

-

Dichloromethane

-

Zinc powder (optional, for disulfide reduction)

-

Round-bottom flask (250 mL)

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

Procedure:

-

In a 250 mL reaction flask, dissolve 14 g of sodium hydroxide in 30 mL of purified water and cool the solution to -2 to 0 °C.[3]

-

Add 21 g of 1-(3-acetylthio-2-methylpropanoyl)-L-proline to the cooled sodium hydroxide solution.

-

Raise the temperature to 35-40 °C and maintain for 1.5 hours.[3][5]

-

After the reaction is complete, cool the mixture to 25-30 °C and adjust the pH to 1-2 with concentrated hydrochloric acid.[3]

-

(Optional) To reduce any disulfide impurities, zinc powder can be added and the mixture stirred for 1 hour.[6]

-

Extract the aqueous layer twice with 100 mL portions of dichloromethane.[3]

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Captopril.

-

The crude Captopril can be further purified by recrystallization from a suitable solvent such as ethyl acetate/hexanes.

Mandatory Visualization

Caption: Synthetic workflow for the preparation of Captopril.

Caption: Mechanism of action of Captopril in the Renin-Angiotensin-Aldosterone System.

References

- 1. benchchem.com [benchchem.com]

- 2. 4-[18F]Fluoro-2-D-methyl-3-mercaptopropanoyl-L-proline - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. benchchem.com [benchchem.com]

- 5. Pathways: ACE Inhibitor Pathway | www.antibodies-online.com [antibodies-online.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for 3-(Acetylthio)-2-methylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Acetylthio)-2-methylpropanoic acid is a versatile organic compound with significant applications in both pharmaceutical synthesis and biochemical research. Primarily recognized as a crucial intermediate in the industrial synthesis of Captopril, an angiotensin-converting enzyme (ACE) inhibitor, it also exhibits inhibitory activity against choline (B1196258) kinase, a key enzyme in cellular signaling and lipid metabolism.[1][2] These dual roles make it a compound of interest for professionals in drug development and cell biology.

This document provides detailed application notes and experimental protocols for the use of this compound, with a focus on its role as a choline kinase inhibitor.

Physicochemical Properties and Safety Data

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₃S | [3] |

| Molecular Weight | 162.21 g/mol | [3] |

| CAS Number | 33325-40-5 | [3] |

| Appearance | White to off-white solid or colorless to pale yellow liquid | |

| Solubility | Sparingly soluble in water | |

| Safety | Irritating to eyes, respiratory system, and skin. | [3] |

Note: Users should consult the Safety Data Sheet (SDS) for comprehensive safety and handling information.

Applications in Research and Drug Development

Intermediate in Captopril Synthesis

This compound is a well-established key intermediate in the synthesis of Captopril, a widely used medication for the treatment of hypertension and certain types of congestive heart failure. The synthesis involves the acylation of L-proline with a derivative of this compound, followed by deprotection of the thiol group.

Choline Kinase Inhibition

This compound has been identified as an inhibitor of choline kinase from rat liver.[1][2] Choline kinase is the initial enzyme in the Kennedy pathway, which is responsible for the de novo synthesis of phosphatidylcholine, a major component of eukaryotic cell membranes. Aberrant choline metabolism is a hallmark of many cancers, making choline kinase a potential therapeutic target. Inhibition of choline kinase can disrupt cell signaling pathways, such as the MAPK and PI3K/AKT pathways, that are crucial for cancer cell proliferation and survival.

Quantitative Data

| Target Enzyme | Inhibitor | IC50 | Assay Conditions |

| Choline Kinase (from rat liver) | This compound | To be determined experimentally | See Protocol 1 |

Experimental Protocols

Protocol 1: Determination of IC50 of this compound against Choline Kinase

This protocol describes a general method for determining the IC50 value of an inhibitor for an enzyme, adapted for this compound and choline kinase. A common method for assaying choline kinase activity is a coupled-enzyme spectrophotometric assay or a radioisotope-based assay.

Objective: To determine the concentration of this compound that inhibits 50% of choline kinase activity.

Materials:

-

Purified choline kinase (e.g., from rat liver)

-

This compound

-

Choline chloride

-

ATP (Adenosine triphosphate)

-

Coupled enzyme system (e.g., pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase for spectrophotometric assay)

-

NADH (Nicotinamide adenine (B156593) dinucleotide, reduced)

-

Phosphoenolpyruvate

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂)

-

96-well microplate

-

Microplate reader (spectrophotometer)

-

[γ-³²P]ATP (for radioisotope assay)

-

Phosphocellulose paper (for radioisotope assay)

-

Scintillation counter (for radioisotope assay)

Procedure (Spectrophotometric Assay):

-

Prepare Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the inhibitor stock solution in the assay buffer to create a range of concentrations for testing (e.g., from 1 nM to 1 mM).

-

Prepare a reaction mixture containing assay buffer, choline chloride, ATP, phosphoenolpyruvate, NADH, pyruvate kinase, and lactate dehydrogenase.

-

-

Enzyme Inhibition Assay:

-